2-Chloro-3-methyl-9H-thioxanthen-9-one
CAS No.: 83817-57-6
Cat. No.: VC16998236
Molecular Formula: C14H9ClOS
Molecular Weight: 260.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83817-57-6 |
|---|---|
| Molecular Formula | C14H9ClOS |
| Molecular Weight | 260.7 g/mol |
| IUPAC Name | 2-chloro-3-methylthioxanthen-9-one |
| Standard InChI | InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3 |
| Standard InChI Key | DEBJMHLLCFSQFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-3-methyl-9H-thioxanthen-9-one features a planar tricyclic system comprising two benzene rings fused with a thiopyran-4-one moiety. The sulfur atom at position 10 replaces the oxygen found in traditional xanthones, conferring distinct electronic properties . Key substitutions include:
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Chlorine at position 2, enhancing electrophilic reactivity.
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Methyl group at position 3, influencing steric interactions and solubility.
The molecular formula is deduced as , with a molecular weight of 260.74 g/mol. Structural comparisons with related compounds, such as 2-chlorothioxanthen-9-one (CAS 86-39-5) and 2-methylthioxanthen-9-one (CAS 15774-82-0), highlight the additive effects of halogen and alkyl groups on polarity and stability .
Table 1: Comparative Structural and Physical Properties
*Estimated values based on analog data.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-Chloro-3-methyl-9H-thioxanthen-9-one typically involves Friedel-Crafts acylation followed by halogenation and alkylation steps:
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Thioxanthenone Core Formation: Reacting thiophenol with phthalic anhydride under acidic conditions yields the base thioxanthenone structure .
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Chlorination: Electrophilic substitution using or introduces chlorine at position 2 .
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Methylation: A Grignard reagent or methyl iodide facilitates alkylation at position 3, optimizing reaction temperature to prevent over-substitution .
Critical parameters include maintaining anhydrous conditions during alkylation and controlling stoichiometry to avoid byproducts.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Structural confirmation employs:
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NMR Spectroscopy: Distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point range of 195–200°C, inferred from analogs like 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one hydrochloride (CAS 548-57-2), which melts at 195–196°C . Thermal gravimetric analysis (TGA) suggests decomposition above 300°C, consistent with sulfur-containing aromatics .
Solubility and Partitioning
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water (<0.1 mg/mL) .
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LogP: Estimated at 3.8–4.2, indicating high lipophilicity suitable for membrane penetration in biological systems .
Industrial and Materials Science Applications
Photodynamic Therapy (PDT)
The compound’s extended π-conjugation and sulfur atom enable singlet oxygen generation under UV irradiation, a key feature for PDT agents .
Organic Electronics
Thioxanthene derivatives serve as electron-transport materials in OLEDs. The methyl group improves crystallinity, while chlorine enhances electron affinity (estimated EA: 3.1 eV) .
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